N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide
Overview
Description
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Biological Activity
N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS No. 953770-85-9) is a compound with a complex molecular structure, comprising 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms (C15H13N3O2S2). Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.
Molecular Characteristics
The molecular formula of this compound is represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H13N3O2S2 |
Molecular Weight | 331.41 g/mol |
CAS Number | 953770-85-9 |
IUPAC Name | N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process can be summarized as follows:
- Starting Materials : The synthesis begins with the reaction of 2-methylsulfanyl-benzothiazole and 4-chloro-pyridine-2-carboxylic acid methylamide.
- Reagents : Caesium carbonate is commonly used as a base in N,N-dimethylformamide (DMF).
- Reaction Conditions : The reaction is conducted under reflux conditions at temperatures ranging from 20°C to 70°C.
- Yield : Typical yields for this reaction are around 62% .
Anticancer Activity
Research has indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:
- A study evaluated the anticancer activity of various thiazole derivatives against several cancer cell lines including Hela, MCF7, and HepG2. The results showed that these compounds had notable cytotoxic effects, suggesting that N-Methyl derivatives may also possess similar activities .
Enzyme Inhibition
Another area of interest is the potential inhibition of enzymes such as acetylcholinesterase (AChE):
- Compounds containing a benzo[d]thiazole moiety have been reported to inhibit AChE effectively, which is crucial for developing treatments for Alzheimer's disease . Although specific data for this compound is limited, its structural similarities suggest it may have comparable inhibitory effects.
Case Studies
- In vitro Studies : Various in vitro studies have been conducted on thiazole derivatives showing promising results in inhibiting cancer cell proliferation.
- Toxicity Assessments : Preliminary toxicity assessments are necessary to evaluate the safety profile of N-Methyl derivatives in biological systems. Such studies often involve assessing cytotoxicity in non-cancerous cell lines .
Properties
IUPAC Name |
N-methyl-4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)oxy]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-16-14(19)12-7-10(5-6-17-12)20-9-3-4-11-13(8-9)22-15(18-11)21-2/h3-8H,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMTDVGLZRBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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